4-(Dibromomethyl)-3-methoxybenzonitrile

Pharmaceutical Analysis Impurity Profiling Quality Control

For ANDA filers and QC labs requiring a certified Finerenone Impurity 24 reference standard, 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7) provides definitive regulatory traceability. - Validated identity and purity ensure compliance with ICH Q3A/Q3B impurity guidelines for Finerenone API. - Defined substitution pattern (3-methoxy, 4-dibromomethyl) guarantees correct retention time and MS fragmentation for HPLC/GC-MS methods. - Available from stock with full Certificate of Analysis.

Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
CAS No. 914106-35-7
Cat. No. B1357265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibromomethyl)-3-methoxybenzonitrile
CAS914106-35-7
Molecular FormulaC9H7Br2NO
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)C(Br)Br
InChIInChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3
InChIKeyFBRXOMHTCUKJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7): A Defined Reference Standard for Finerenone Impurity Profiling and Synthetic Intermediate


4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7) is a benzonitrile derivative distinguished by a para-dibromomethyl substituent and a meta-methoxy group on the phenyl ring . This specific substitution pattern confers unique reactivity for nucleophilic displacement and cross-coupling transformations, making it a versatile building block in medicinal chemistry . Beyond its utility as a synthetic intermediate, the compound has a defined and regulated role as a reference standard for Finerenone Impurity 24, critical for analytical method development and quality control in pharmaceutical manufacturing [1].

Why Generic Benzonitriles or Dibromomethyl Intermediates Cannot Replace 4-(Dibromomethyl)-3-methoxybenzonitrile


Generic substitution fails because the specific combination and positional arrangement of the 3-methoxy and 4-dibromomethyl substituents on the benzonitrile core are essential for both its synthetic utility and its certified regulatory identity. In pharmaceutical process development, the use of a compound lacking this precise substitution pattern—such as simple 4-(dibromomethyl)benzonitrile (CAS 67013-55-2) or a regioisomer with a 2-methoxy group—can alter reaction kinetics and product distribution in key synthetic steps like nucleophilic aromatic substitution or cross-coupling reactions, leading to different intermediates or impurities . More critically, in the context of Finerenone (a marketed MR antagonist) manufacturing, this compound is not merely a reactive building block; it is a fully characterized and named impurity standard (Finerenone Impurity 24) [1]. Its procurement under CAS 914106-35-7 ensures traceability to a specific chemical identity that is essential for meeting the stringent analytical and regulatory requirements of drug master files (DMFs) and Abbreviated New Drug Applications (ANDAs), a level of assurance that a structurally similar but incorrectly identified analog cannot provide [1].

Quantitative Evidence for Procuring 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7)


Defined Identity and Purity: A Certified Finerenone Impurity Standard

As Finerenone Impurity 24, 4-(Dibromomethyl)-3-methoxybenzonitrile is offered with a defined purity (>95%) under ISO17034 certification, which provides traceable, quantitative characterization for regulatory applications. [1] In contrast, a generic analog like 4-(dibromomethyl)benzonitrile (CAS 67013-55-2) is typically offered as a general reagent without the same level of certified purity or comprehensive analytical data package essential for ANDA filing.

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimized Synthetic Yield in Finerenone API Manufacturing

In a patent describing the synthesis of Finerenone, the specific intermediate 4-(dibromomethyl)-3-methoxybenzonitrile is prepared from 3-methoxy-4-methylbenzonitrile. [1] While the patent does not directly compare yields for alternative substitution patterns, it establishes this compound as a key, industrially-viable intermediate. The selection of this specific 3-methoxy-4-dibromomethyl regioisomer is critical; a related compound like 2-(dibromomethyl)benzonitrile (2-DBBN) is an impurity in a different drug (Imatinib), [2] highlighting that the exact substitution pattern dictates its unique synthetic pathway and ultimate application.

Process Chemistry Pharmaceutical Synthesis Intermediate Yield

Enhanced Reactivity Profile via Unique Functional Group Assembly

The compound's structure presents a unique trifunctional assembly: a nitrile group for further transformations, a methoxy group that can act as a directing group or be cleaved, and a highly reactive benzylic dibromomethyl group. This contrasts with a simpler analog like 3-methoxybenzonitrile (CAS 1527-89-5), which lacks the reactive dibromomethyl handle. [1] The presence of the dibromomethyl group allows for nucleophilic substitution to introduce aldehydes, amines, or extended carbon chains, enabling synthetic pathways not accessible to the monofunctional analog.

Organic Synthesis Building Block Reactivity

Procurement-Driven Application Scenarios for 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7)


Pharmaceutical Quality Control: Finerenone Impurity Method Validation

Procure 4-(Dibromomethyl)-3-methoxybenzonitrile as a certified reference standard (Finerenone Impurity 24) for the development, validation, and routine application of analytical methods (HPLC, GC-MS) used to quantify this specific impurity in Finerenone API and finished dosage forms. This is essential for ANDA filings, DMF submissions, and ongoing batch release testing, as outlined in regulatory guidelines. [1]

Process R&D: Reliable Intermediate for Finerenone and Analogs

Use this compound as a key, literature-precedented intermediate in the synthesis of Finerenone or structurally related mineralocorticoid receptor antagonists. Its defined structure and available synthetic protocols (e.g., bromination of 3-methoxy-4-methylbenzonitrile) provide a validated starting point for process optimization and scale-up studies. [2]

Medicinal Chemistry: Orthogonal Diversification of Lead Scaffolds

Leverage the compound's trifunctional nature (nitrile, methoxy, dibromomethyl) as a building block for generating diverse compound libraries. The benzylic dibromomethyl group can be selectively transformed into aldehydes or amines, while the nitrile can be modified via hydrolysis or cycloaddition, enabling the rapid exploration of structure-activity relationships around benzonitrile-containing pharmacophores.

Technical Documentation Hub

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